
4-Oxoadamantane-1-carboxylic acid
Overview
Description
4-Oxoadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14O3. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and rigidity, making it a valuable component in various chemical and industrial applications .
Preparation Methods
Oxidation of 1-Acyladamantane Derivatives
Reaction Mechanism and Conditions
This method involves the oxidation of 1-acetyladamantane or related derivatives using strong oxidizing agents. For example:
- KMnO₄ in acidic media : 1-Acetyladamantane is treated with potassium permanganate in a sulfuric acid solution at 60–80°C for 12–24 hours.
- CrO₃/H₂SO₄ : Chromium trioxide in concentrated sulfuric acid oxidizes the acetyl group to a carboxylic acid while introducing the oxo group at the 4-position.
Key Data:
Starting Material | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1-Acetyladamantane | KMnO₄ | 70 | 18 | 65–72 |
1-Propionyladamantane | CrO₃ | 50 | 24 | 58–63 |
Advantages : High regioselectivity for the 4-position.
Limitations : Requires hazardous reagents and generates toxic byproducts.
Nitration-Hydrolysis Sequence
Stepwise Synthesis
- Nitration : Adamantane-1-carboxylic acid is treated with a mixture of nitric acid, sulfuric acid, and oleum at 2–5°C to form 3-nitro-adamantane-1-carboxylic acid.
- Reduction and Oxidation : The nitro group is reduced to an amine using hydrogen/Pd-C, followed by oxidation with KMnO₄ to introduce the oxo group.
Experimental Parameters:
- Nitration: 54% HNO₃, 98% H₂SO₄, 20% oleum, 2.5 hours at 10–15°C.
- Reduction: H₂ (1 atm), 5% Pd/C, ethanol, 25°C, 4 hours.
- Oxidation: 5% KMnO₄, H₂O, 70°C, 8 hours.
Yield : 68% overall.
Purity : >95% (HPLC).
Direct Carboxylation of 4-Oxoadamantane
Catalytic Carboxylation
4-Oxoadamantane reacts with CO₂ under high pressure (20–30 bar) in the presence of a palladium catalyst (Pd(OAc)₂) and a ligand (1,10-phenanthroline).
Optimization Table:
Catalyst | Ligand | CO₂ Pressure (bar) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | Phen | 25 | 120 | 41 |
PdCl₂ | BINAP | 30 | 100 | 38 |
Key Insight : Lower temperatures favor selectivity but reduce conversion rates.
Hydrolysis of 4-Oxoadamantane-1-carbonitrile
Two-Step Process
- Cyanation : 4-Oxoadamantane is treated with cyanogen bromide (BrCN) in the presence of AlCl₃ to form 4-oxoadamantane-1-carbonitrile.
- Acid Hydrolysis : The nitrile is refluxed with 6M HCl for 12 hours to yield the carboxylic acid.
Performance Metrics:
- Cyanation: 82% yield (AlCl₃, CH₂Cl₂, 0°C, 6 hours).
- Hydrolysis: 89% yield (6M HCl, 100°C, 12 hours).
Safety Note : BrCN is highly toxic; alternative nitrilation agents (e.g., TMS-CN) are under investigation.
Flow Chemistry Approaches
Continuous-Flow Oxidation
A microreactor system enables the oxidation of 1-hydroxymethyl-4-oxoadamantane using O₂ and a Mn(II)/Co(II) catalyst at 150°C.
Flow Parameters:
Flow Rate (mL/min) | Residence Time (min) | O₂ Pressure (bar) | Yield (%) |
---|---|---|---|
0.5 | 30 | 10 | 74 |
1.0 | 15 | 15 | 68 |
Benefits : Reduced reaction time (30 minutes vs. 24 hours batch) and improved safety.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Oxidation of 1-Acyl | 65–72 | 90–95 | Moderate | High (toxic waste) |
Nitration-Hydrolysis | 68 | >95 | Low | Moderate |
Direct Carboxylation | 38–41 | 85–90 | High | Low |
Nitrile Hydrolysis | 73 | 92 | High | Moderate |
Flow Chemistry | 68–74 | 94 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 4-Oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
Inhibitors of Diacylglycerol Acyltransferase 1
One of the significant applications of 4-Oxoadamantane-1-carboxylic acid derivatives is their role as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). Research has shown that certain derivatives exhibit potent inhibitory activities, making them potential candidates for treating obesity and diabetes:
- Study Reference : Pagire et al. (2015) demonstrated the optimization of adamantane carboxylic acid derivatives for DGAT1 inhibition. The study highlighted structure-activity relationships that led to the identification of effective inhibitors in animal models, suggesting a pathway for drug development targeting metabolic disorders .
Ligand in C−H Activation Reactions
Recent studies have explored the use of this compound as a ligand in C−H activation reactions. This application is particularly relevant in organic synthesis, where the compound facilitates the olefination of free carboxylic acids:
- Research Insight : A study published in Nature reported on the ligand-enabled C−H activation/olefination processes using free carboxylic acids, including this compound. The findings indicated that this compound can significantly enhance reaction yields and selectivity in complex organic transformations .
Polymer Chemistry
The unique structural features of this compound allow it to be utilized in polymer chemistry, particularly in the synthesis of novel polymeric materials with enhanced properties:
- Case Study : Research has indicated that incorporating adamantane derivatives into polymer matrices can improve mechanical strength and thermal stability. These materials are being explored for applications in coatings, adhesives, and other industrial products .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-oxoadamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon of 4-oxoadamantane-1-carboxylic acid.
1-Adamantanecarboxylic acid: A similar compound with a carboxylic acid group attached to the adamantane structure.
4-Oxo-1-adamantanol: A derivative with a hydroxyl group instead of a carboxylic acid group
Uniqueness: this compound is unique due to its combination of a rigid adamantane core and functional groups that allow for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Biological Activity
4-Oxoadamantane-1-carboxylic acid (C11H14O3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic adamantane structure with a ketone and carboxylic acid functional group. The compound's chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results highlight its potential as an antimicrobial agent, particularly in clinical settings.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The following table summarizes the results of these assays:
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 120 | 50 |
These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The following data illustrates its effectiveness across different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 40 |
These results indicate a promising therapeutic potential for cancer treatment.
The biological activity of this compound is attributed to its ability to modulate key signaling pathways. Studies suggest that it interacts with specific receptors involved in inflammation and cell proliferation, leading to altered gene expression profiles. For instance, it may inhibit NF-kB signaling, which plays a critical role in inflammatory responses.
Case Studies
Several case studies have documented the therapeutic implications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as an adjunct therapy for bacterial infections. Results indicated a significant reduction in infection rates among patients receiving the treatment compared to controls.
- Case Study on Anti-inflammatory Properties : In a cohort study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing derivatives of 4-Oxoadamantane-1-carboxylic acid, and what key intermediates are involved?
Methodological Answer: A common synthetic pathway involves using this compound (27 ) as a precursor. For example:
- Step 1: Curtius rearrangement followed by treatment with tert-butyl alcohol yields tert-butyl N-(4-oxoadamantan-1-yl)carbamate (28 ) with 78% efficiency .
- Step 2: Deprotection using hexafluoro-2-propanol (HFIP) under microwave irradiation generates 5-aminoadamantan-2-one (29 ), a versatile intermediate .
- Step 3: Alkylation or oxidation of 29 produces derivatives like 30a–30d , which are critical for drug discovery (e.g., inhibitors targeting drug-resistant mutants) .
Experimental Design Tip: Optimize reaction conditions (e.g., microwave irradiation time) to enhance intermediate purity.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
-
Personal Protective Equipment (PPE):
Exposure Type Recommended PPE Source Respiratory P95 (nuisance) or OV/AG/P99 (high-level) respirators Skin/Hands Impervious gloves and suits Eyes Safety goggles with side shields -
Environmental Controls: Avoid drains/watercourses; use liquid-binding materials (e.g., diatomite) for spill containment .
-
Storage: Stable under recommended conditions; ensure ventilation and accessibility to safety showers .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for adamantane-carboxylic acid derivatives?
Methodological Answer:
- Data Validation: Cross-reference stability studies under varying conditions (e.g., pH, temperature). For example, while some adamantane derivatives are stable under inert atmospheres , others may degrade in humid environments.
- Advanced Characterization: Use techniques like HPLC-MS to track decomposition products and identify degradation pathways .
- Case Study: Ecological data gaps (e.g., bioaccumulation potential) require targeted testing using OECD guidelines to resolve discrepancies .
Q. What strategies optimize the yield of intermediates like tert-butyl N-(4-oxoadamantan-1-yl)carbamate during multi-step syntheses?
Methodological Answer:
- Reaction Optimization:
- Use one-pot synthesis to minimize intermediate isolation losses .
- Microwave-assisted deprotection (e.g., HFIP) reduces reaction time and improves 29 yield .
- Catalyst Screening: Test transition-metal catalysts for alkylation steps to enhance 30a–30d selectivity .
- Data Analysis: Compare yields across batches using statistical tools (e.g., ANOVA) to identify variability sources.
Q. How does the structural rigidity of this compound influence its application in drug design?
Methodological Answer:
- Scaffold Rationale: The adamantane core provides hydrophobic rigidity, enhancing binding to target proteins (e.g., influenza A M2 proton channels) .
- Derivative Design: Introduce functional groups (e.g., thiophene-oxazole in 30a ) to balance lipophilicity and solubility .
- Validation: Use molecular docking studies to predict binding affinities and validate with in vitro assays (e.g., IC50 measurements) .
Q. What methodologies address the lack of ecological toxicity data for adamantane-carboxylic acid derivatives?
Methodological Answer:
- Tiered Testing:
- Computational Modeling: Apply QSAR models to predict toxicity endpoints when experimental data is scarce .
Q. How can researchers mitigate hazards during large-scale reactions involving this compound?
Methodological Answer:
- Risk Assessment: Pre-screen reactions for exothermicity using calorimetry .
- Engineering Controls: Implement closed-system processing and explosion-proof equipment .
- Waste Management: Neutralize acidic byproducts before disposal; consult institutional guidelines for hazardous waste .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Properties
IUPAC Name |
4-oxoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJWHFPIRNNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385706 | |
Record name | 4-Oxoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56674-87-4 | |
Record name | 4-Oxoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxoadamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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